molecular formula C5H8O4 B109197 Monomethyl succinate CAS No. 3878-55-5

Monomethyl succinate

Cat. No. B109197
CAS RN: 3878-55-5
M. Wt: 132.11 g/mol
InChI Key: JDRMYOQETPMYQX-UHFFFAOYSA-N
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Description

Monomethyl succinate is a dicarboxylic acid monoester that is succinic acid in which one of the carboxy groups has been converted to its methyl ester . It is a natural product found in Oxalis pes-caprae and Pisum sativum .


Synthesis Analysis

Monomethyl succinate has been synthesized in the context of creating transition metal complexes . These complexes were studied using various spectroscopic techniques, including 1H-, 13C-NMR, and UV/visible and infrared spectroscopy .


Molecular Structure Analysis

The molecular formula of Monomethyl succinate is C5H8O4 . The IUPAC name is 4-methoxy-4-oxobutanoic acid . The InChI is InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) .


Physical And Chemical Properties Analysis

Monomethyl succinate has a molecular weight of 132.11 g/mol . It has a melting point of 55-59℃ . Its boiling point is 259.2°C at 760 mmHg . It is slightly soluble in water .

Scientific Research Applications

Gluconeogenesis in Hepatocytes

MMS is shown to significantly contribute to gluconeogenesis in rat hepatocytes. It was found that gluconeogenesis from MMS approaches that from L-lactate, indicating its potential use in studying liver cell metabolism (Rognstad, 1984).

Insulin Release and Metabolism

MMS is identified as a stimulant for insulin release from pancreatic islets. It's observed that MMS increases inositol tris-, bis-, and monophosphate formation in pancreatic islets, impacting calcium mobilization and insulin release (MacDonald et al., 1989). Moreover, MMS was proposed as an insulinotropic tool, especially in models of non-insulin-dependent diabetes mellitus (Malaisse et al., 1994).

Vascular Effects

In studies involving diabetic rats, MMS influenced the sensitivity of diabetic-aortic rings to noradrenaline, suggesting its potential role in vascular response under diabetic conditions (Ozyazgan et al., 1998).

Metabolic and Secretory Activities in Pancreatic Islets

Research indicates that MMS may protect B-cells against the impairment of glucose-stimulated insulin release caused by glucose deprivation or starvation (Conget et al., 1995).

Role in Biochemistry and Biophysics

MMS is involved in the metabolism of certain biochemical pathways. For example, its metabolism to methylmalonyl-coenzyme A and subsequent incorporation into methyl-branched alkanes in termites has been observed (Blomquist et al., 1980).

Applications in Biochemical Medicine and Metabolic Biology

The role of MMS in enzymatic and secretory activities has been explored in various models of diabetes, although its effectiveness in correcting anomalies in diabetic rats remains under question (Giroix et al., 1994).

Antibacterial and Antifungal Activities

Transition metal complexes with MMS have shown promise in terms of antibacterial and antifungal activities, indicating its potential in medicinal chemistry (Rehman et al., 2013).

Biotechnological Production

MMS, as a derivative of succinic acid, plays a role in the biotechnological production of bio-based materials, such as biodegradable polymers (Cheng et al., 2012).

Role in Oncology

Recent studies have highlighted the role of succinic acid and its derivatives, like MMS, in oncology, particularly in the context of tumor microenvironments and potential therapeutic targets (Zhao et al., 2017).

Energy Metabolism and Cytoprotection

MMS has been investigated for its role in cellular energy metabolism and its potential cytoprotective effects against certain toxins (Ray & Fariss, 1994).

Future Directions

Succinate, including monomethyl succinate, has been identified as a potential target for future research and therapeutic interventions. It has been suggested that succinate may have evolved as a signaling modality because its concentration reflects the coenzyme Q pool redox state, a central redox couple confined to the mitochondrial inner membrane . Additionally, succinate has been found to play a role in regulating the gut–immune tissue axis, suggesting potential applications in treating inflammation and other diseases .

properties

IUPAC Name

4-methoxy-4-oxobutanoic acid
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InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDRMYOQETPMYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)O
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID7044425
Record name Monomethyl succinate
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Molecular Weight

132.11 g/mol
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Physical Description

White to off-white crystals; [Acros Organics MSDS]
Record name Monomethyl succinate
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Product Name

Monomethyl succinate

CAS RN

3878-55-5
Record name Monomethyl succinate
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Record name Monomethyl succinate
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Record name Monomethyl succinate
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Record name Butanedioic acid, 1-methyl ester
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Record name Monomethyl succinate
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Record name Methyl hydrogen succinate
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Record name MONOMETHYL SUCCINATE
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Synthesis routes and methods

Procedure details

To a single-necked, 100 mL round-bottom flask equipped with a teflon stirbar, is added 20 g succinic anhydride dissolved in 50 mL methanol. The flask is equipped with a reflux condenser topped with a septa and argon balloon, and the reaction mixture is heated to reflux (70° C.) in an oil bath (Dow Corning Fluid) for a 16 hr time period. The reaction flask is then allowed to cool to room temperature, the stirbar removed, and the excess methanol removed via rotary evaporator to give 26.4 g of succinic acid monomethyl ester. In the same 100 mL flask containing succinic acid monomethyl ester is added a teflon stirbar, 35 mg palladium dichloride, 1.31 g triphenylphosphine, and 38 mL acetic anhydride, respectively. The flask is equipped with a short-path distillation apparatus with a thermometer, argon balloon, and an attached 100 mL collecting flask in an ice-bath. The reaction flask is heated to a temperature of 230° C. in an oil bath over a 30-40 minute time period, distilling out the excess acetic anhydride, acetic acid byproduct, and methyl acrylate. The reaction is complete after approximately 30 min heating at 230° C. when no more product distills and the solution darkens to a black color due to inactivation of the catalyst. The distillate is then analyzed by NMR to verify the presence of methyl acrylate. The reaction flask is cooled and weighed to determine how much starting material was removed due to reaction (17.9 g, 68% conversion to methyl acrylate).
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
874
Citations
JA Kanters, HM Doesburg, T Koops - Acta Crystallographica Section …, 1977 - scripts.iucr.org
CsO4Hs, monoclinic, P21/a, a= 9.768 (3), b= 5-688 (1), c= 12.411 (3) A,/5= 111.4 (2), Ox= 1.37 g cm-3. The structure consists of centro-symmetric dimers formed by hydrogen bonds …
Number of citations: 4 scripts.iucr.org
R Rognstad - Archives of Biochemistry and Biophysics, 1984 - Elsevier
… rat hepatocytes, the rate of gluconeogenesis from monomethyl succinate approaches that from L-lactate. Dimethyl succinate is as good as monomethyl succinate at 5 mM, but not at 20 …
Number of citations: 29 www.sciencedirect.com
WS Zawalich, KC Zawalich - Endocrinology, 1992 - academic.oup.com
… In freshly isolated perifused islets, monomethyl succinate (MMSucc), in the presence of basal (2.75 mM) glucose, stimulated insulin release in a biphasic pattern. This secretory …
Number of citations: 28 academic.oup.com
BC Bag, MN Das - 1982 - nopr.niscpr.res.in
… Salt effects on rates of alkaline hydrolysis of monomethyl succinate ion ha ve been studied in … Rate Constant for Reactions of Monomethyl Succinate with Free Hydroxyl Ion (k I) and …
Number of citations: 4 nopr.niscpr.res.in
A Cybulski, J Chrząszcz, MV Twigg - Catalysis today, 2001 - Elsevier
… Transesterification of DMS with ethanol also took place and the product most likely hydrolysed to monomethyl succinate (MS). Methanol probably reacted with water as suggested by …
Number of citations: 14 www.sciencedirect.com
MJ MacDonald, LA Fahien, RJ Mertz… - Archives of biochemistry …, 1989 - Elsevier
… It is apparent from the current study that the insulinotropic action of monomethyl succinate is related to its metabolism by islets since some metabolic inhibitors prevented it from releas…
Number of citations: 65 www.sciencedirect.com
YG Wang, XC Han, HS Wu, J Shen - Chinese Journal of Chemical …, 2023 - Elsevier
… mass spectrometry analysis and theoretical calculation, this study establishes that the reaction consists of three steps, ie, first forming 3-carboxypropanoate, then monomethyl succinate (…
Number of citations: 0 www.sciencedirect.com
MJ MacDonald, LA Fahien - Diabetes, 1988 - Am Diabetes Assoc
… Monomethyl succinate and dimethyl succinate demonstrated … phosphate and of monomethyl succinate have not precisely … inhibits glucose- or monomethyl succinate-induced insulin …
Number of citations: 97 diabetesjournals.org
S Özyazgan, V Senses, E Ince, G Sultuybek… - Pharmacological …, 1998 - Elsevier
… Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion. … Biochemical mechanisms involved monomethyl succinate-induced insulin secretion. …
Number of citations: 5 www.sciencedirect.com
YP Tu, AG Harrison - International journal of mass spectrometry, 1998 - Elsevier
… acid monoamide and monomethyl succinate have been determined. … in the CH 4 CI of monomethyl succinate give collision-induced … CH 3 + adduct of monomethyl succinate also shows …
Number of citations: 5 www.sciencedirect.com

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